![molecular formula C26H21NO2 B15173629 Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate CAS No. 918339-73-8](/img/structure/B15173629.png)
Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate is an organic compound that features a pyrene moiety attached to an amino phenyl propanoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate typically involves the reaction of pyrene-1-amine with 4-bromophenylpropanoate under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate has several scientific research applications, including:
Chemistry: Used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate involves its interaction with specific molecular targets. The pyrene moiety allows the compound to intercalate into DNA, affecting its structure and function. Additionally, the compound can interact with proteins, altering their conformation and activity. These interactions can lead to various biological effects, including changes in gene expression and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Methyl 3-[4-(pyren-1-ylamino)phenyl]propanoate
Uniqueness
Methyl 3-{4-[(pyren-1-YL)amino]phenyl}propanoate is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to intercalate into DNA. This makes it particularly useful in applications requiring fluorescence detection and DNA interaction studies .
Propriétés
Numéro CAS |
918339-73-8 |
|---|---|
Formule moléculaire |
C26H21NO2 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
methyl 3-[4-(pyren-1-ylamino)phenyl]propanoate |
InChI |
InChI=1S/C26H21NO2/c1-29-24(28)16-7-17-5-12-21(13-6-17)27-23-15-11-20-9-8-18-3-2-4-19-10-14-22(23)26(20)25(18)19/h2-6,8-15,27H,7,16H2,1H3 |
Clé InChI |
LOFHJTWAGSFKHX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC=C(C=C1)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chloro-5-nitrophenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173547.png)
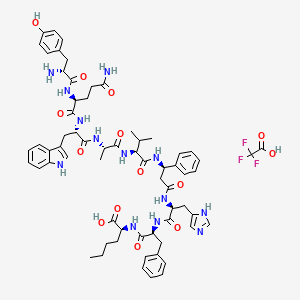
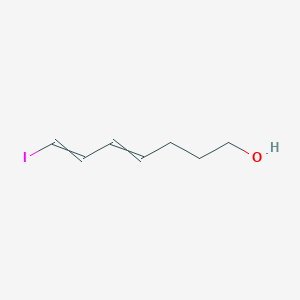
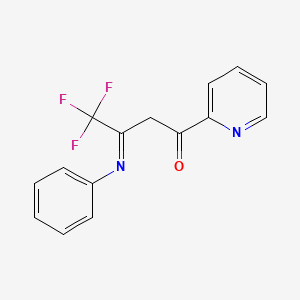
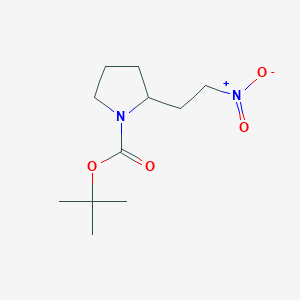
![2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15173582.png)
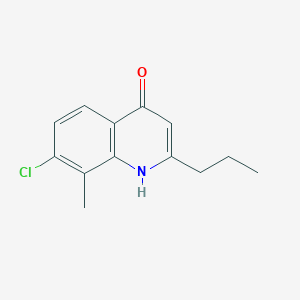
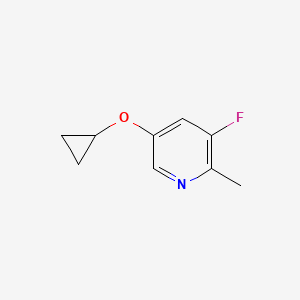
![(2S)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B15173599.png)
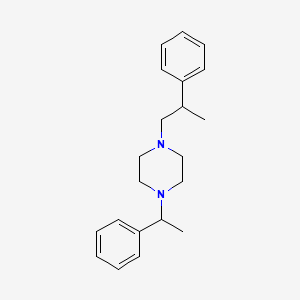
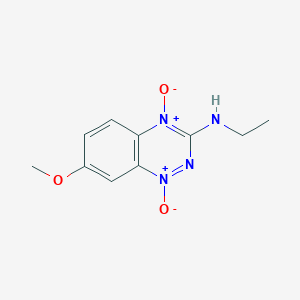
![2H-Imidazo[4,5-b]pyridin-2-one, 3-[(3S)-1-[2-amino-6-(4-fluorophenyl)-4-pyrimidinyl]-3-piperidinyl]-1-ethyl-1,3-dihydro-](/img/structure/B15173613.png)
![(3aS,6aS)-3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B15173617.png)

